

Application Note: Fluorescent NIR 885 Peptide Labeling for Microscopy

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Compound of Interest

Compound Name: *Fluorescent NIR 885*

Cat. No.: *B174012*

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Introduction

Near-infrared (NIR) fluorescence imaging is a powerful tool in biological research and drug development, offering significant advantages over traditional visible light fluorescence. The NIR window, typically considered to be between 650 and 900 nm, allows for deeper tissue penetration due to reduced absorption by biological molecules like hemoglobin and water.[1][2][3] Furthermore, autofluorescence from cells and tissues is minimal in this region, leading to a higher signal-to-background ratio and improved sensitivity.[2][3][4][5] Peptides labeled with NIR fluorophores are valuable probes for in vivo imaging and for studying cellular mechanisms through microscopy.[4][5][6] This document provides a detailed protocol for labeling peptides with a generic NIR 885 dye and their application in fluorescence microscopy. While a specific dye named "**Fluorescent NIR 885**" is noted as a cyanine-based dye[7], the principles and protocols outlined here are broadly applicable to other NIR dyes with similar spectral properties and reactive chemistries (e.g., NHS esters), such as the IRDye® and IVISense™ series.[4][5][8][9]

Principle of NIR 885 Peptide Labeling

The most common method for labeling peptides with fluorescent dyes is through the reaction of an amine-reactive dye derivative, such as an N-hydroxysuccinimide (NHS) ester, with primary amines on the peptide.[4][5][10][11] The NHS ester reacts with the ϵ -amino group of lysine residues or the N-terminal α -amino group to form a stable, covalent amide bond.[8][9][11] The reaction is typically carried out in a buffer with a slightly alkaline pH (7-9) to ensure the primary

amines are deprotonated and thus nucleophilic.[9] Site-specific labeling can be achieved by designing peptides with a single primary amine or by using orthogonal chemistries, such as the reaction of a maleimide-functionalized dye with a cysteine residue.[4]

Applications in Microscopy

NIR-labeled peptides are used in a variety of fluorescence microscopy applications to visualize and track specific biological processes. For example, RGD peptides labeled with NIR dyes can be used to image integrin expression in tumor cells.[12] The high sensitivity of NIR imaging allows for the detection of low-abundance targets. Labeled peptides can be used to study receptor binding, internalization, and trafficking within living cells. The protocols provided below detail the steps for labeling a peptide with an NHS ester-activated NIR 885 dye, purifying the conjugate, and using it for cellular imaging with a fluorescence microscope.

Quantitative Data

Table 1: Representative NIR Dyes and their Properties

Dye Name	Excitation Max (nm)	Emission Max (nm)	Extinction Coefficient ($M^{-1}cm^{-1}$)	Reactive Group
IRDye® 800CW	774	789	~240,000	NHS Ester, Maleimide
IVISense™ 680	~670-680	~700	210,000	NHS Ester
IVISense™ 800	~790	~810-820	200,000	NHS Ester
iFluor 820	820	849	250,000	NHS Ester
iFluor 840	838	880	200,000	NHS Ester

Note: The spectral properties of fluorescent dyes can vary depending on the solvent and conjugation to a biomolecule.

Experimental Protocols

Protocol 1: Aqueous Solution-Phase Labeling of Peptides with NIR 885 NHS Ester

This protocol describes the labeling of a peptide containing a primary amine with an amine-reactive NIR 885 NHS ester in an aqueous buffer.

Materials:

- Peptide with at least one primary amine (e.g., a lysine residue or N-terminus)
- NIR 885 NHS Ester
- Anhydrous Dimethylsulfoxide (DMSO)
- Conjugation Buffer: 50 mM carbonate/bicarbonate buffer, pH 8.5, or 10 mM PBS, pH 7.4.[\[8\]](#)
[\[10\]](#) (Buffer should be free of primary amines, e.g., Tris)
- Purification column (e.g., size-exclusion chromatography or reverse-phase HPLC)
- Microcentrifuge tubes
- Pipettes

Procedure:

- Prepare the Peptide Solution: Dissolve the peptide in the conjugation buffer at a concentration of 1-10 mg/mL.[\[10\]](#) For optimal labeling, a higher concentration is recommended.[\[5\]](#)
- Prepare the Dye Stock Solution: Allow the vial of NIR 885 NHS Ester to warm to room temperature. Add anhydrous DMSO to create a 1-10 mg/mL stock solution.[\[8\]](#)[\[11\]](#) Vortex to ensure the dye is fully dissolved. This solution should be prepared fresh.
- Labeling Reaction: a. Add the appropriate volume of the dye stock solution to the peptide solution. The molar ratio of dye to peptide may need to be optimized, but a starting point of a 2-5 fold molar excess of dye is recommended.[\[8\]](#) b. Mix the reaction solution well by

vortexing gently. c. Incubate the reaction for 1 hour at room temperature, protected from light.[\[8\]](#)[\[11\]](#)

- Purification of the Labeled Peptide: a. Remove the unreacted dye and other small molecules from the labeled peptide. This is a critical step to reduce background fluorescence. b. Size-Exclusion Chromatography: Use a desalting column (e.g., Bio-Gel P-100) appropriate for the size of your peptide.[\[8\]](#) Follow the manufacturer's instructions for column equilibration and sample loading. c. Reverse-Phase HPLC (RP-HPLC): This method provides the highest purity.[\[4\]](#) Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[\[13\]](#)
- Characterization of the Labeled Peptide: a. Determine the Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each peptide molecule. It can be calculated using the absorbance of the dye and the peptide. b. Measure the absorbance of the purified conjugate at 280 nm (for the peptide) and at the absorption maximum of the NIR 885 dye. c. The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the dye and peptide.
- Storage: Store the purified, labeled peptide at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.[\[11\]](#)

Protocol 2: Fluorescence Microscopy of Cells with NIR 885-Labeled Peptide

This protocol describes the staining of cells with the NIR 885-labeled peptide for visualization by fluorescence microscopy.

Materials:

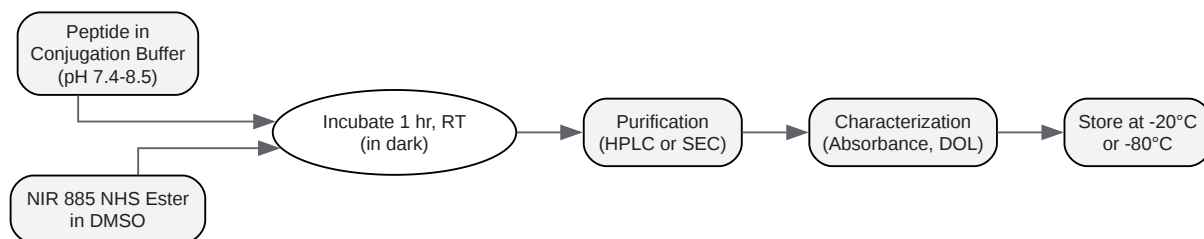
- Cells cultured on glass coverslips or in imaging-compatible plates
- NIR 885-labeled peptide
- Phosphate-Buffered Saline (PBS)
- Cell culture medium

- Fixative solution (e.g., 4% paraformaldehyde in PBS) (optional)
- Mounting medium with DAPI (optional, for nuclear counterstain)
- Fluorescence microscope equipped with appropriate NIR excitation and emission filters.

Procedure:

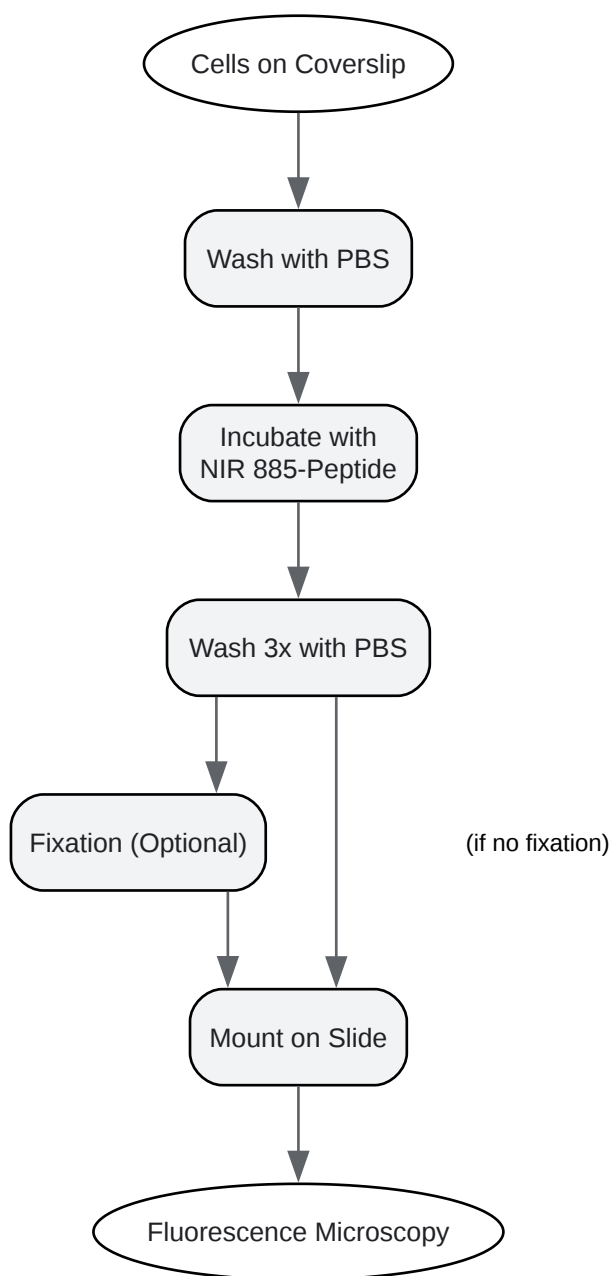
- Cell Preparation: a. Seed cells on coverslips or imaging plates and culture until they reach the desired confluency (e.g., 70-80%).[\[13\]](#)
- Staining: a. Wash the cells gently with PBS.[\[12\]](#)[\[13\]](#) b. Prepare a working solution of the NIR 885-labeled peptide in cell culture medium or PBS. The optimal concentration should be determined empirically, but a starting range of 1-10 μ M can be used.[\[13\]](#) c. Incubate the cells with the labeled peptide solution for a specified time (e.g., 30-60 minutes) at 37°C or 4°C, depending on the experimental goal (e.g., to allow for internalization or to study surface binding, respectively).[\[12\]](#)[\[13\]](#)
- Washing: a. After incubation, remove the staining solution and wash the cells three times with ice-cold PBS to remove unbound peptide.[\[12\]](#)[\[13\]](#)
- Fixation (Optional): a. If desired, fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[\[13\]](#) b. Wash the cells three times with PBS.
- Mounting: a. Mount the coverslips onto microscope slides using a mounting medium. A mounting medium containing DAPI can be used to visualize the cell nuclei.[\[13\]](#)
- Imaging: a. Visualize the cells using a fluorescence microscope equipped with a light source and filters appropriate for the NIR 885 dye (excitation and emission maxima). b. Acquire images using a sensitive camera suitable for NIR imaging.

Visualizations



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Caption: Workflow for labeling a peptide with an NIR 885 NHS ester.



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Caption: Experimental workflow for cellular imaging with an NIR 885-labeled peptide.

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References

- 1. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Near Infrared (NIR) Fluorescent Dyes | Fluorescent Dyes | Tocris Bioscience [tocris.com]
- 4. licorbio.com [licorbio.com]
- 5. content.protocols.io [content.protocols.io]
- 6. Near-infrared fluorescent labeled peptosome for application to cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. broadpharm.com [broadpharm.com]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. Near-Infrared Fluorescent RGD Peptides for Optical Imaging of Integrin $\alpha\beta 3$ Expression in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Near-Infrared Peptide for in Vivo Molecular Imaging of HER2 - PMC [pmc.ncbi.nlm.nih.gov]
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